ZM-447439 (CAS: 331771-20-1) is a highly validated, ATP-competitive small molecule inhibitor targeting Aurora kinases, with primary utility as a chemical probe for Aurora B function in cellular assays . Unlike broad-spectrum kinase inhibitors, ZM-447439 demonstrates a tight selectivity profile, effectively inhibiting Aurora A and B (IC50 ~110 nM and 130 nM, respectively) while exhibiting minimal activity against structurally diverse kinases such as CDK1/2/4 and PLK1 . For procurement professionals and assay developers, this compound serves as a critical baseline material for investigating the chromosomal passenger complex (CPC), spindle assembly checkpoints, and histone H3 phosphorylation without the confounding variables introduced by less selective or metabolically unstable analogs .
Substituting ZM-447439 with other in-class Aurora inhibitors fundamentally alters assay readouts and reproducibility. For instance, replacing it with the pan-Aurora inhibitor Tozasertib (VX-680) introduces potent off-target inhibition of FLT3 and BCR-ABL (Ki ~30 nM), which heavily confounds phenotypic data in hematological models . Similarly, utilizing clinical-grade Barasertib (AZD1152) as a direct substitute in in vitro assays is problematic because it is a prodrug that requires metabolic conversion to its active form (Barasertib-HQPA), leading to unpredictable dose-response kinetics in standard cell culture. Furthermore, substituting with Aurora A-selective agents like Alisertib fails to replicate the specific cytokinesis and spindle checkpoint disruption driven by Aurora B inhibition . Consequently, ZM-447439 remains the preferred choice for direct, unconfounded in vitro Aurora B modulation.
When establishing kinase-dependent phenotypic models, off-target activity can invalidate results. ZM-447439 maintains an IC50 >10 µM against a broad panel of non-Aurora kinases, including critical targets like CDK1/2/4 and PLK1 . In stark contrast, the pan-Aurora inhibitor Tozasertib (VX-680) exhibits high-affinity off-target inhibition of FLT3 and BCR-ABL with a Ki of approximately 30 nM . This makes ZM-447439 vastly superior for isolating Aurora-specific pathways in leukemia cell lines where FLT3 or BCR-ABL signaling is active.
| Evidence Dimension | Off-target kinase inhibition (FLT3 / BCR-ABL) |
| Target Compound Data | Minimal to no inhibition (IC50 > 10 µM for most non-Aurora kinases) |
| Comparator Or Baseline | Tozasertib (VX-680): Potent off-target inhibition (Ki ~ 30 nM for FLT3 and BCR-ABL) |
| Quantified Difference | >300-fold difference in off-target affinity |
| Conditions | Cell-free biochemical kinase assay |
Procuring ZM-447439 prevents false-positive phenotypic readouts in hematological cancer screening caused by unintended FLT3 or BCR-ABL suppression.
For direct in vitro applications, the metabolic stability and active state of the inhibitor are critical. ZM-447439 is a fully active moiety that directly inhibits Aurora B in cell culture (IC50 ~50-130 nM) without requiring metabolic activation . Conversely, AZD1152 (Barasertib) is formulated as a prodrug that must be converted to Barasertib-HQPA to achieve its sub-nanomolar potency . This conversion rate is highly variable across different cell lines, leading to inconsistent in vitro dose-response curves.
| Evidence Dimension | Requirement for metabolic activation in vitro |
| Target Compound Data | Fully active as supplied (direct IC50 ~50-130 nM) |
| Comparator Or Baseline | AZD1152 (Barasertib): Requires conversion to Barasertib-HQPA |
| Quantified Difference | Elimination of conversion-dependent dosing variability |
| Conditions | Standard in vitro cell culture screening |
Buyers sourcing compounds for high-throughput in vitro screening should select ZM-447439 to ensure reproducible, direct target engagement without relying on unpredictable cellular metabolism.
Differentiating between Aurora A and Aurora B function requires compounds that induce distinct cellular phenotypes. ZM-447439 effectively blocks the phosphorylation of Histone H3 at Serine 10 (a direct Aurora B substrate), leading to cytokinesis failure and the accumulation of 4N/8N DNA . In contrast, Alisertib (MLN8237) is highly selective for Aurora A (>200-fold over Aurora B) and primarily disrupts centrosome maturation and bipolar spindle formation rather than directly inhibiting the chromosomal passenger complex .
| Evidence Dimension | Primary cellular phenotype induced |
| Target Compound Data | Inhibits H3S10Ph and blocks cytokinesis |
| Comparator Or Baseline | Alisertib (MLN8237): Disrupts centrosomes (Aurora A selective) |
| Quantified Difference | Distinct functional pathway targeting (CPC vs. Centrosome) |
| Conditions | Cellular phenotypic assays and flow cytometry |
Procurement of ZM-447439 is essential when the specific research goal is to study or inhibit the chromosomal passenger complex and cytokinesis, which Aurora A inhibitors cannot achieve.
Processability and solubility are major bottlenecks in kinase inhibitor procurement. ZM-447439 demonstrates excellent laboratory handling characteristics, achieving solubility in DMSO up to 25 mg/mL (and up to 90 mg/mL in optimized conditions) . For in vivo transition, it can be reliably formulated as a clear solution using a standard vehicle of 30% PEG400, 0.5% Tween 80, and 5% propylene glycol [1]. This predictable solubility profile reduces preparation time and minimizes compound loss due to precipitation compared to more hydrophobic analogs.
| Evidence Dimension | Stock solution processability |
| Target Compound Data | Soluble in DMSO up to 25-90 mg/mL |
| Comparator Or Baseline | Standard hydrophobic kinase inhibitors: Often require complex lipid or nanoparticle formulations |
| Quantified Difference | Rapid dissolution in standard laboratory vehicles |
| Conditions | In vitro stock preparation and in vivo vehicle formulation |
High solubility in standard solvents ensures accurate dosing and seamless transition from in vitro assays to early-stage in vivo models, reducing workflow friction.
Because ZM-447439 directly inhibits Aurora B without requiring metabolic conversion (unlike AZD1152), it is the optimal positive control for assays measuring cytokinesis failure, multipolar spindle formation, and polyploidy (4N/8N DNA accumulation) in standardized cell lines .
In leukemia models where FLT3 or BCR-ABL signaling is critical, ZM-447439 is the preferred Aurora inhibitor. It avoids the potent off-target suppression of these specific kinases seen with Tozasertib (VX-680), ensuring that observed anti-proliferative effects are strictly Aurora-dependent .
ZM-447439 is highly effective at blocking the phosphorylation of Histone H3 at Serine 10. It is routinely procured as a reliable pharmacological tool to study chromatin condensation and epigenetic regulation during the G2/M phase transition .